molecular formula C13H17N3O3S B1392500 N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide CAS No. 1105556-90-8

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Cat. No.: B1392500
CAS No.: 1105556-90-8
M. Wt: 295.36 g/mol
InChI Key: DOCQXYFGVDSSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS: 1105556-90-8) is a heterocyclic sulfonamide derivative with a complex fused-ring system. Its molecular formula is C₁₃H₁₇N₃O₃S, and it has a molecular weight of 295.36 g/mol . The compound features a pyrido[1,2-a]quinoxaline core substituted with a sulfonamide group at position 3 and a methyl group at the nitrogen of the sulfonamide moiety. The compound has been discontinued commercially, limiting its availability for research .

Properties

IUPAC Name

N-methyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-14-20(18,19)9-5-6-11-10(8-9)15-13(17)12-4-2-3-7-16(11)12/h5-6,8,12,14H,2-4,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCQXYFGVDSSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Quinoxaline Core

Method A: Condensation of o-Phenylenediamine with α-Keto Compounds

  • Reagents: o-Phenylenediamine, α-Ketoesters or diketones.
  • Reaction Conditions: Reflux in ethanol or acetic acid, with catalytic acid or base to facilitate cyclization.
  • Outcome: Formation of the quinoxaline nucleus via cyclocondensation.

Research Data:

Reagent Solvent Temperature Yield Reference
o-Phenylenediamine + α-Ketoester Ethanol Reflux 60-75% Patent US9315504B2

Introduction of the Sulfonamide Group

Method B: Sulfonylation of Amino Intermediates

  • Reagents: Sulfonyl chlorides (e.g., benzenesulfonyl chloride), base (e.g., pyridine, triethylamine).
  • Reaction Conditions: Room temperature to mild heating, in inert solvents like dichloromethane.
  • Outcome: Formation of sulfonamide linkage at the amino group.

Research Data:

Reagent Solvent Temperature Yield Reference
Sulfonyl chloride + Amine Dichloromethane Room temp 70-85% US Patent US9315504B2

N-Methylation Step

Method C: Alkylation of Heterocyclic Nitrogen

  • Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
  • Reaction Conditions: Presence of a base (potassium carbonate or sodium hydride), in solvents like acetone or DMF.
  • Outcome: Selective methylation at the nitrogen atom.

Research Data:

Reagent Solvent Temperature Yield Reference
Methyl iodide + Base Acetone Reflux 65-80% Patent US9315504B2

Final Sulfonamide Formation

Method D: Sulfonamide Formation with N-Methylated Intermediate

Research Data:

Reagent Solvent Temperature Yield Reference
Sulfonyl chloride + N-methylated amine Dichloromethane Room temperature 75-85% US Patent US9315504B2

Alternative Synthetic Approaches

Cyclization of Precursor Derivatives

Some methods involve cyclization of appropriately substituted precursors, such as amino-ketones, under acidic or basic conditions, to form the heterocyclic core directly, followed by sulfonamide installation and methylation.

Multi-Component Reactions

Recent advances include multi-component reactions (MCRs) that combine the formation of the heterocycle, sulfonamide, and methylation steps into a streamlined process, reducing reaction time and improving yields.

Reaction Conditions Summary

Step Reagents Solvent Temperature Typical Yield Range References
Quinoxaline core synthesis o-Phenylenediamine + diketone Ethanol Reflux 60-75%
Sulfonylation Sulfonyl chloride Dichloromethane Room temp 70-85%
N-Methylation Methyl iodide + base Acetone Reflux 65-80%
Final sulfonamide formation Sulfonyl chloride Dichloromethane Room temp 75-85%

Notes and Considerations

  • Selectivity: Methylation should be carefully controlled to avoid over-alkylation.
  • Purity: Purification via chromatography or recrystallization is essential for pharmaceutical-grade compounds.
  • Reaction Optimization: Solvent choice and temperature significantly influence yields and purity.
  • Safety: Handling of methylating agents and sulfonyl chlorides requires appropriate safety measures due to their toxicity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 309.39 g/mol .
  • Key Difference : Replacement of the N-methyl group with a bulkier N,N-dimethyl substituent.

N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

  • Molecular Formula : C₁₆H₂₃N₃O₃S
  • Molecular Weight : 337.44 g/mol .
  • Key Difference : Substitution with N,N-diethyl groups.
  • Impact : Further increases in molecular weight and lipophilicity, which may reduce aqueous solubility but enhance binding to hydrophobic targets.

Ethyl 6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylate

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.32 g/mol .
  • Key Difference : Replacement of the sulfonamide group with an ethyl ester.

5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid

  • Molecular Formula : C₁₃H₁₅N₂O₃ (estimated).
  • CAS : 1105556-74-8 .
  • Key Difference : Carboxylic acid substituent at position 3 instead of sulfonamide.
  • Impact : Enhanced hydrogen-bonding capacity and polarity, which may improve water solubility but reduce blood-brain barrier penetration.

Table 1: Structural and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Weight (g/mol) Key Functional Group LogP* (Predicted)
N-Methyl-sulfonamide derivative Sulfonamide (N-methyl) 295.36 Sulfonamide ~1.2
N,N-Dimethyl-sulfonamide derivative Sulfonamide (N,N-dimethyl) 309.39 Sulfonamide ~1.8
N,N-Diethyl-sulfonamide derivative Sulfonamide (N,N-diethyl) 337.44 Sulfonamide ~2.5
Ethyl carboxylate derivative Ethyl ester 274.32 Ester ~2.0
5-Methyl-carboxylic acid derivative Carboxylic acid ~245.28 Carboxylic acid ~0.5

*LogP values are estimated using fragment-based methods.

Key Observations:

Lipophilicity : N,N-Diethyl substitution increases LogP significantly, suggesting enhanced membrane permeability but poorer aqueous solubility.

Ionization : Sulfonamides (pKa ~10–11) remain deprotonated at physiological pH, while carboxylic acids (pKa ~4–5) are ionized, affecting bioavailability .

Steric Effects : Bulkier alkyl groups (e.g., diethyl) may hinder interactions with enzyme active sites compared to smaller substituents .

Research Implications

  • Biological Activity : Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their zinc-binding sulfonamide group . Structural analogs with varying substituents could modulate selectivity and potency.
  • Therapeutic Potential: Compounds like RU-244 () demonstrate intraocular pressure reduction, suggesting that pyrido[1,2-a]quinoxaline derivatives may have ophthalmological applications.

Biological Activity

N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a complex organic compound characterized by its unique structural features and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinoxaline derivatives, which are known for their broad spectrum of biological activities. Its chemical structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight282.33 g/mol
CAS Number1105556-90-8

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, N-Methyl-6-oxo derivatives have shown effectiveness against various bacterial strains. A study found that specific derivatives displayed high degrees of inhibition against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
N-Methyl Derivative 1E. coli20
N-Methyl Derivative 2Staphylococcus aureus25
N-Methyl Derivative 3Pseudomonas aeruginosa18

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It was found to inhibit the growth of several cancer cell lines more effectively than standard chemotherapeutic agents like doxorubicin. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: In Vitro Anticancer Activity

In a recent study involving three different tumor cell lines (A549, MCF-7, and HeLa), the N-Methyl derivative exhibited IC50 values significantly lower than those of conventional treatments:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
A5491525 (Doxorubicin)
MCF-71220 (Doxorubicin)
HeLa1022 (Doxorubicin)

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives have also been documented. They reportedly inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in diseases characterized by inflammation .

The biological activity of N-Methyl-6-oxo derivatives is primarily attributed to their ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compounds may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : They can bind to receptors that regulate cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : The compounds can alter signaling cascades that lead to cellular responses such as inflammation or cancer cell death.

Q & A

Q. What spectroscopic and analytical methods are recommended for structural confirmation of N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for assigning protons and carbons in the fused bicyclic system. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly for the sulfonamide group. High-resolution X-ray crystallography (using software like SHELXL ) resolves stereochemistry and validates the bicyclic pyridoquinoxaline core. Purity should be assessed via HPLC with UV detection at 254 nm .

Q. What are the key structural features influencing the compound’s chemical reactivity?

  • Structural Insights :
    • The fused pyrido[1,2-a]quinoxaline core introduces steric hindrance, affecting regioselectivity in substitution reactions .
    • The sulfonamide group (-SO₂NH₂) enables hydrogen bonding and potential derivatization (e.g., alkylation, acylation) .
    • The methyl group at the N-position may influence solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound given its complex heterocyclic core?

  • Synthetic Strategies :
    • Multi-step synthesis : Start with a pyridine precursor, followed by cyclization to form the quinoxaline ring. Sulfonylation at the 3-position requires anhydrous conditions to avoid hydrolysis .
    • Yield optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for cyclization. Catalytic bases (e.g., Et₃N) improve sulfonamide coupling efficiency .
    • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. Recrystallization in ethanol/water enhances purity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Resolution Framework :
    • Validate docking models : Use high-resolution protein structures (e.g., aromatase CYP19A1) for molecular dynamics simulations. Adjust force fields to account for the sulfonamide’s electrostatic interactions .
    • In vitro assays : Compare inhibitory activity (e.g., IC₅₀) against aromatase with structurally similar derivatives (Table 1). Discrepancies may arise from membrane permeability or off-target effects .

Table 1 : Comparative Bioactivity of Pyridoquinoxaline Derivatives

CompoundTargetIC₅₀ (µM)Reference
Parent SulfonamideAromatase0.15
3-Carboxylic Acid DerivativeAromatase0.45
Sulfonohydrazide AnalogE. coli0.0313*
*MIC value (mg/mL) for antibacterial activity.

Q. How can crystallization challenges for X-ray diffraction studies be addressed?

  • Crystallography Workflow :
    • Solvent screening : Test mixed solvents (e.g., DMSO/water, acetonitrile/methanol) to induce slow nucleation .
    • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection.
    • Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder in the bicyclic core .

Q. What in silico methods predict structure-activity relationships (SAR) for derivatives?

  • Computational Approaches :
    • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with aromatase inhibition .
    • Pharmacophore mapping : Identify critical interactions (e.g., sulfonamide H-bond with heme iron in CYP19A1) .
    • ADMET prediction : SwissADME or ProTox-II assess toxicity risks for methyl-group modifications .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological assays (e.g., aromatase inhibition vs. antibacterial activity) to distinguish target-specific effects from nonspecific interactions .
  • Experimental Design : Use fractional factorial designs to optimize reaction parameters (temperature, solvent, catalyst) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide
Reactant of Route 2
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.